molecular formula C12H13BrO B169268 2-Bromo-6-phenylcyclohexanone CAS No. 155991-28-9

2-Bromo-6-phenylcyclohexanone

Cat. No. B169268
M. Wt: 253.13 g/mol
InChI Key: NHQHKAJHEKEFEL-UHFFFAOYSA-N
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Description

2-Bromo-6-phenylcyclohexanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclohexanone family and is widely used in the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of 2-Bromo-6-phenylcyclohexanone is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound is also known to exhibit inhibitory effects on certain enzymes and proteins, making it a potential target for drug development.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2-Bromo-6-phenylcyclohexanone. However, some studies suggest that the compound may have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 2-Bromo-6-phenylcyclohexanone in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound is highly reactive and requires careful handling to avoid potential hazards.

Future Directions

There are several potential future directions for research on 2-Bromo-6-phenylcyclohexanone. One area of interest is the development of new chemical reactions and catalysts using this compound. Additionally, further research is needed to understand the mechanism of action and potential therapeutic applications of this compound. Finally, there is also a need for research on the potential hazards and safety considerations associated with the use of 2-Bromo-6-phenylcyclohexanone in scientific research.
Conclusion:
In conclusion, 2-Bromo-6-phenylcyclohexanone is a valuable compound in scientific research due to its potential applications in the synthesis of various organic compounds, development of new chemical reactions and catalysts, and potential therapeutic applications. While there is still much to learn about the mechanism of action and potential hazards associated with this compound, it remains a promising area of research for the future.

Scientific Research Applications

2-Bromo-6-phenylcyclohexanone has a wide range of applications in scientific research. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound is also used in the development of new chemical reactions and catalysts.

properties

CAS RN

155991-28-9

Product Name

2-Bromo-6-phenylcyclohexanone

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

2-bromo-6-phenylcyclohexan-1-one

InChI

InChI=1S/C12H13BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2

InChI Key

NHQHKAJHEKEFEL-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C(C1)Br)C2=CC=CC=C2

Canonical SMILES

C1CC(C(=O)C(C1)Br)C2=CC=CC=C2

synonyms

2-broMo-6-phenylcyclohexanone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 15 g (86 mmole) of 2-phenylcyclohexanone in 60 mL of carbon tetrachloride at -5° C. was treated via rapid dropwise addition with a solution of 14.4 g (90 mmole) of bromine in 70 mL of carbon tetrachloride so as to maintain the reaction temperature below 5° C. The color disappeared rapidly. The mixture was concentrated in vacuo to a brown solid and the solid triturated with methanol. The resulting white solid was collected by filtration to provide 9.55 g of product. After cooling the mother liquor at -25° C., an additional 5.2 g of solid was obtained, for a total yield of 68%, a portion of which was carried on directly in Step B below.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Step AAA (1): Followed the procedure of B. Miller and H.-S. Wong Tetrahedron 1972, 28, 2369. A solution of bromine (0.348 mL, 6.75 mmol) in CCl4 (5 mL) was added dropwise to a solution of 2-phenylcyclohexanone (1.12 g, 6.43 mmol) in CCl4 (11 mL) at 0° C. The nearly colorless solution was evaporated in vacuo to afford 2-bromo-6-phenylcyclohexanone. The crude product, which is prone to decomposition, was used for subsequent chemistry without purification or characterization.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.348 mL
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two

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